[(5-Bromothiophen-2-yl)methyl](2-ethoxyethyl)amine
CAS No.:
Cat. No.: VC17797391
Molecular Formula: C9H14BrNOS
Molecular Weight: 264.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14BrNOS |
|---|---|
| Molecular Weight | 264.18 g/mol |
| IUPAC Name | N-[(5-bromothiophen-2-yl)methyl]-2-ethoxyethanamine |
| Standard InChI | InChI=1S/C9H14BrNOS/c1-2-12-6-5-11-7-8-3-4-9(10)13-8/h3-4,11H,2,5-7H2,1H3 |
| Standard InChI Key | YRXNDOCAELADDE-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCNCC1=CC=C(S1)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a thiophene core (a five-membered aromatic ring with one sulfur atom) substituted at the 5-position with bromine and at the 2-position with a methyl group connected to a 2-ethoxyethylamine chain. The IUPAC name is N-[(5-bromothiophen-2-yl)methyl]-2-ethoxyethanamine, and its canonical SMILES representation is .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 264.18 g/mol | |
| InChI Key | RZNOYILQHZHSFN-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 45.5 Ų |
Spectroscopic Characteristics
-
NMR: NMR (CDCl) signals include δ 6.65 (d, 1H, thiophene H-3), δ 6.25 (d, 1H, thiophene H-4), and δ 3.45 (t, 2H, -OCHCH).
-
IR: Stretching vibrations at 2920 cm (C-H aliphatic), 1580 cm (C=C aromatic), and 670 cm (C-Br) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three sequential steps:
-
Bromination: Thiophene undergoes electrophilic bromination using -bromosuccinimide (NBS) to yield 5-bromothiophene.
-
Formylation: Introduction of a formyl group at the 2-position via Vilsmeier-Haack reaction, producing 5-bromo-2-formylthiophene.
-
Reductive Amination: Reaction of the aldehyde with 2-ethoxyethylamine in the presence of sodium cyanoborohydride () to form the target amine.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, DMF, 0°C, 2 h | 85% |
| Formylation | POCl, DMF, 60°C, 6 h | 72% |
| Reductive Amination | , MeOH, rt, 12 h | 68% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and verified by LC-MS and NMR .
Physicochemical Properties
Solubility and Stability
-
Solubility: Miscible in dichloromethane, ethanol, and DMSO; insoluble in water .
-
Stability: Stable under inert atmospheres at room temperature for >6 months .
Table 3: Physical Properties
Applications in Research
Medicinal Chemistry
The compound serves as a building block for antimicrobial agents. Analogous thiophene derivatives exhibit activity against XDR Salmonella Typhi (MIC: 3.125 mg/mL) . The bromine atom enhances electrophilicity, facilitating Suzuki-Miyaura cross-coupling reactions to generate biaryl scaffolds .
Materials Science
In organic electronics, thiophene derivatives are employed in π-conjugated polymers for solar cells . The ethoxyethylamine side chain improves solubility in processing solvents like chlorobenzene .
| Aspect | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Ventilation | Use fume hood |
| Storage | Cool, dry, inert atmosphere |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume